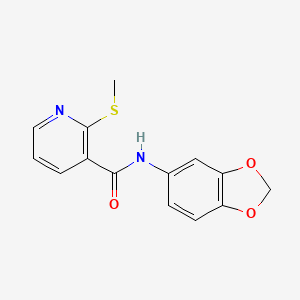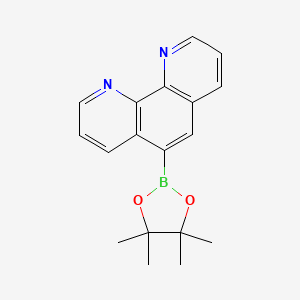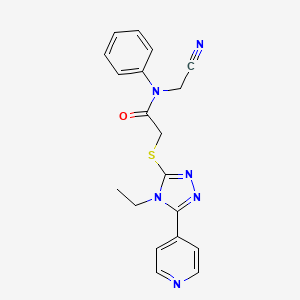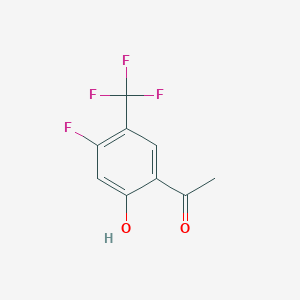
1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structural properties, which include a fluoro, hydroxy, and trifluoromethyl group attached to a phenyl ring. This compound is often used as a building block in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of 1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with trifluoromethyl ketone under specific reaction conditions. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluoro and hydroxy groups on the phenyl ring can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with specific therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interactions .
Comparison with Similar Compounds
1-(4-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one: This compound has a similar structure but with different positions of the fluoro and trifluoromethyl groups.
4’-Fluoro-2’-trifluoromethylacetophenone: Another structurally related compound with similar functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
1-[4-fluoro-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F4O2/c1-4(14)5-2-6(9(11,12)13)7(10)3-8(5)15/h2-3,15H,1H3 |
InChI Key |
AMSNPCXXIVTJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


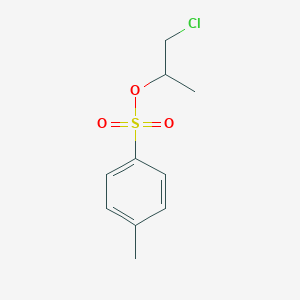
![Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13358639.png)

![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358646.png)
![1-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-1H-isothiochromene-3-carboxamide](/img/structure/B13358651.png)
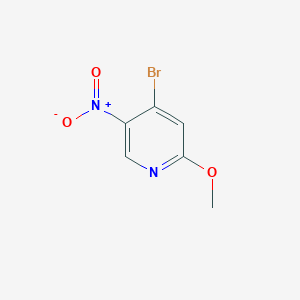
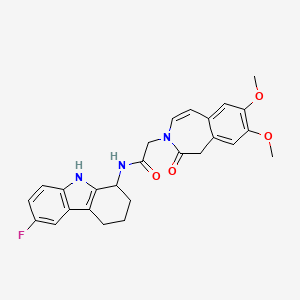
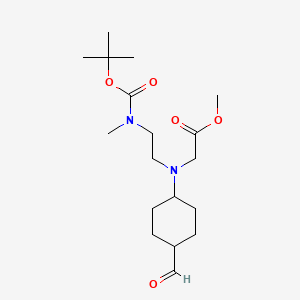
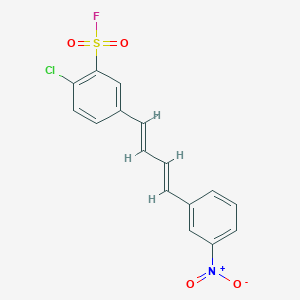
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.1]heptan-1-yl)propanoic acid](/img/structure/B13358672.png)
![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)
